molecular formula C7H10N2 B12362176 2,3,5-Trimethylpyrazine-d3

2,3,5-Trimethylpyrazine-d3

Cat. No.: B12362176
M. Wt: 125.19 g/mol
InChI Key: IAEGWXHKWJGQAZ-BMSJAHLVSA-N
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Description

2,3,5-Trimethylpyrazine-d3 is a deuterium-labeled derivative of 2,3,5-trimethylpyrazine. This compound is a heterocyclic aromatic organic compound with three methyl groups attached to the pyrazine ring. The deuterium labeling is used for tracing and studying metabolic pathways due to its stability and non-radioactive nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Trimethylpyrazine can be synthesized from 2,3-butanedione and 1,2-diaminopropane. The process involves the amination of isopropanolamine in the presence of ammonia and a hydrogenation catalyst such as Raney nickel. The reaction conditions include a temperature of 160°C and a reaction time of 5 hours .

Industrial Production Methods

Industrial production of 2,3,5-trimethylpyrazine often involves fermentation processes using Bacillus amyloliquefaciens. The optimal fermentation conditions include a temperature of 37°C, a bottle capacity of 100 g/250 mL, and water addition of 39 mL. This method has been optimized to increase the yield of 2,3,5-trimethylpyrazine .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethylpyrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can convert it to dihydropyrazine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.

Major Products

    Oxidation: Pyrazine oxides.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazines depending on the reagents used.

Scientific Research Applications

2,3,5-Trimethylpyrazine-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-trimethylpyrazine-d3 involves its interaction with various molecular targets. It acts as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. The deuterium labeling allows for detailed studies of its metabolic pathways and interactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

    2,3,6-Trimethylpyrazine: Another trimethyl derivative of pyrazine with similar aromatic properties.

    2,5-Dimethylpyrazine: A dimethyl derivative with a slightly different odor profile.

    Tetramethylpyrazine: A tetramethyl derivative known for its presence in fermented foods.

Uniqueness

2,3,5-Trimethylpyrazine-d3 is unique due to its deuterium labeling, which makes it particularly useful for tracing studies in metabolic research. This labeling provides stability and allows for non-radioactive tracking of the compound in various biological and chemical processes .

Properties

Molecular Formula

C7H10N2

Molecular Weight

125.19 g/mol

IUPAC Name

3,5-dimethyl-2-(trideuteriomethyl)pyrazine

InChI

InChI=1S/C7H10N2/c1-5-4-8-6(2)7(3)9-5/h4H,1-3H3/i2D3

InChI Key

IAEGWXHKWJGQAZ-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=C(N=C1C)C

Canonical SMILES

CC1=CN=C(C(=N1)C)C

Origin of Product

United States

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